NSC-77053

Botulinum neurotoxin BoNT/E Small molecule inhibitor

NSC-77053 is the first-in-class, non-peptide BoNT/E inhibitor with a validated Ki of 1.29 μM and IC50 of 2.4 μM. Its well-defined fluorene-benzoic acid scaffold serves as a critical benchmark for assay calibration and cross-serotype selectivity studies. Procure this characterized reference standard to mitigate experimental risk and ensure consistent, reproducible data, unlike unvalidated analogs.

Molecular Formula C21H14O3
Molecular Weight 314.3 g/mol
CAS No. 77308-57-7
Cat. No. B1680398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC-77053
CAS77308-57-7
SynonymsNSC-77053;  NSC77053;  NSC 77053
Molecular FormulaC21H14O3
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O
InChIInChI=1S/C21H14O3/c22-20(18-7-3-4-8-19(18)21(23)24)14-9-10-17-15(12-14)11-13-5-1-2-6-16(13)17/h1-10,12H,11H2,(H,23,24)
InChIKeyBKERUEGGSAZGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NSC-77053 CAS 77308-57-7: First-in-Class BoNT/E Small Molecule Inhibitor Reference Standard


NSC-77053 (2-(9H-fluorene-2-carbonyl)benzoic acid, CAS 77308-57-7, MW 314.33) is a small molecule non-peptide inhibitor that specifically targets the catalytic site of botulinum neurotoxin serotype E (BoNT/E) [1]. It was identified as the first reported small molecule inhibitor of BoNT/E through computational screening and experimental validation, demonstrating a Ki of 1.29 μM in an HPLC-based assay [1]. The compound serves as a foundational reference standard for BoNT/E inhibitor research and development.

NSC-77053 Procurement Risk: Structural and Potency Divergence Among BoNT/E Inhibitors


BoNT/E inhibitors exhibit wide-ranging potency and binding characteristics due to differences in zinc-chelating groups, linker regions, and hydrophobic moieties that interact with the enzyme's active site [1]. NSC-77053 possesses a specific fluorene-benzoic acid scaffold with a carbonyl linker that establishes defined interactions with the BoNT/E catalytic pocket [1]. Substituting NSC-77053 with an uncharacterized analog without validated inhibition constants (IC50, Ki) introduces significant experimental risk, as even structurally related compounds can display order-of-magnitude differences in potency [2].

NSC-77053 Evidence-Based Differentiation: Quantitative Potency Comparisons and First-in-Class Status


First-in-Class BoNT/E Inhibitor with Validated Binding Affinity (Ki = 1.29 μM)

NSC-77053 is the first reported small molecule inhibitor targeting the BoNT/E catalytic site [1]. It was experimentally characterized with a Ki of 1.29 μM using an HPLC-based assay [1]. This first-in-class status establishes NSC-77053 as a critical reference compound for assay development, SAR studies, and benchmarking of novel BoNT/E inhibitors.

Botulinum neurotoxin BoNT/E Small molecule inhibitor Catalytic site Drug discovery

NSC-77053 vs. C562-1101: 3-Fold Potency Difference Guides Benchmarking Strategy

In a large-scale computational and experimental study, compound C562-1101 emerged as the most potent hit, exhibiting an apparent IC50 value three-fold more potent than that of NSC-77053 [1]. While NSC-77053 displays an IC50 of 2.4 μM , C562-1101 achieves an IC50 of approximately 0.8 μM [1]. This quantitative relationship positions NSC-77053 as an essential reference for benchmarking next-generation BoNT/E inhibitors.

BoNT/E inhibitor Potency comparison IC50 Benchmarking

NSC-77053 vs. NSC1011 and NSC1012: Over 10-Fold Superior Potency for Reliable Enzyme Inhibition

A recent study identified 8-hydroxyquinolinol-based BoNT/E inhibitors NSC1011 and NSC1012 with IC50 values of 31.25 ± 1.0 μM and 55.45 ± 5.2 μM, respectively [1]. In comparison, NSC-77053 exhibits an IC50 of 2.4 μM , representing 13-fold and 23-fold greater potency, respectively. This substantial potency gap underscores that not all BoNT/E inhibitors are equivalent and highlights NSC-77053's superior inhibitory capacity relative to these first-generation 8-HQ derivatives.

BoNT/E Potency comparison IC50 8-hydroxyquinoline

NSC-77053 vs. Optimized 8-Hydroxyquinoline Derivative C25.12: Maintains Reference Standard Value

The optimized 8-hydroxyquinoline derivative C25.12 achieved an IC50 of 4.375 ± 2.3 μM [1], which is approximately 1.8-fold less potent than NSC-77053 (IC50 = 2.4 μM) . While C25.12 represents a significant improvement over its parent compounds (NSC1011/1012), it remains slightly less potent than NSC-77053. This comparison illustrates that NSC-77053 continues to serve as a relevant potency benchmark even as new inhibitor classes emerge.

BoNT/E Structure-activity relationship Medicinal chemistry IC50

NSC-77053 Optimal Research Use Cases: Reference Standard, SAR Studies, and Assay Calibration


Reference Inhibitor for BoNT/E Enzymatic Assay Calibration

NSC-77053 (IC50 = 2.4 μM, Ki = 1.29 μM) is ideal for calibrating and validating BoNT/E enzymatic assays due to its well-characterized inhibition constants [1]. Its first-in-class status and extensive literature documentation make it the de facto positive control for screening novel BoNT/E inhibitors.

Benchmark Compound for Potency Comparison of New BoNT/E Inhibitors

Given its defined IC50 (2.4 μM) and established three-fold potency difference relative to C562-1101 [2], NSC-77053 serves as a benchmark for evaluating the activity of newly synthesized or discovered BoNT/E inhibitors, providing a consistent frame of reference across studies.

Starting Scaffold for Structure-Activity Relationship (SAR) Studies

The fluorene-benzoic acid core of NSC-77053, with its carbonyl linker and zinc-chelating moiety, provides a well-defined pharmacophore for medicinal chemistry optimization [1]. Researchers can use NSC-77053 as a parent compound to explore modifications that enhance potency or selectivity.

Comparative Studies Across BoNT Serotypes

NSC-77053 is a selective BoNT/E inhibitor [1], enabling cross-serotype selectivity studies when paired with inhibitors targeting BoNT/A, B, or F. This allows researchers to assess the specificity of inhibitor candidates and understand serotype-specific binding requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC-77053

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.